potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide
Brand Name: Vulcanchem
CAS No.: 1025825-38-0
VCID: VC2708687
InChI: InChI=1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+;
SMILES: [B-](C=CCOC)(F)(F)F.[K+]
Molecular Formula: C4H7BF3KO
Molecular Weight: 178 g/mol

potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide

CAS No.: 1025825-38-0

Cat. No.: VC2708687

Molecular Formula: C4H7BF3KO

Molecular Weight: 178 g/mol

* For research use only. Not for human or veterinary use.

potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide - 1025825-38-0

Specification

CAS No. 1025825-38-0
Molecular Formula C4H7BF3KO
Molecular Weight 178 g/mol
IUPAC Name potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide
Standard InChI InChI=1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+;
Standard InChI Key FTWBCMBVSLEMPY-SQQVDAMQSA-N
Isomeric SMILES [B-](/C=C/COC)(F)(F)F.[K+]
SMILES [B-](C=CCOC)(F)(F)F.[K+]
Canonical SMILES [B-](C=CCOC)(F)(F)F.[K+]

Introduction

Chemical Identity and Nomenclature

Potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide, also known as potassium (E)-3-methoxy-1-propenyltrifluoroborate or potassium (E)-trifluoro(3-methoxyprop-1-en-1-yl)borate, is a crystalline organometallic compound characterized by its unique coordination geometry and chemical structure . The compound has several synonyms in scientific literature, reflecting its various applications in synthetic chemistry.

Identification Parameters

The following table presents the key identification parameters for potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide:

ParameterValue
CAS Registry Number1025825-38-0
Molecular FormulaC₄H₇BF₃KO
Molecular Weight178 g/mol
IUPAC NamePotassium trifluoro[(1E)-3-methoxy-1-propenyl]borate(1-)
InChI KeyFTWBCMBVSLEMPY-SQQVDAMQSA-N
InChI Code1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+;

Structural Features

The chemical structure of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide is characterized by a carbon chain with a methoxy group (OCH₃) at one end and a trifluoroborate moiety at the other, connected via an alkene with E (trans) stereochemistry . The trifluoroborate group consists of a boron atom bonded to three fluorine atoms, carrying a negative charge that is counterbalanced by the potassium cation .

Physical and Chemical Properties

Understanding the physical and chemical properties of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide is crucial for its application in synthetic chemistry and for developing appropriate handling protocols.

Physical Properties

The physical properties of the compound are summarized in the following table:

PropertyValue
Physical StateSolid powder
Melting Point173-189°C
ColorNot specified in literature
SolubilityLimited data available; typical organotrifluoroborates show good solubility in polar solvents
Storage TemperatureRoom temperature

Chemical Reactivity

Potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide exhibits several notable chemical characteristics:

  • The compound is stable under recommended storage conditions and temperatures .

  • It possesses a unique coordination environment centered around the potassium ion, which influences its reactivity in organometallic transformations .

  • The presence of the methoxy functional group provides opportunities for further derivatization and manipulation in synthetic pathways .

  • It is incompatible with strong oxidizing agents, which can lead to potentially hazardous reactions .

Crystallographic Structure

Coordination Geometry

Although direct crystallographic data for the E-isomer is limited in the available literature, studies on the related Z-isomer provide valuable insights into the coordination geometry of these compounds. The potassium cation in these structures typically exhibits a non-spherical trivacant fac-vIC-9 icosahedral coordination geometry .

In analogous structures, the potassium atom is coordinated to six anions through multiple close contacts, including:

  • Seven F atoms with K⋯F distances ranging from 2.779(1) to 3.048(1) Å

  • Two O atoms with K⋯O distances of 2.953(2) and 3.127(2) Å

This complex coordination environment plays a significant role in determining the solid-state packing and reactivity of the compound.

Synthetic Methods and Preparation

Purification

After synthesis, the compound can be purified by recrystallization from appropriate solvents. Single crystals suitable for X-ray diffraction analysis can be obtained through slow evaporation techniques, typically using solvents like diethyl ether .

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide and related organotrifluoroborates represent valuable alternatives to boronic acids, boronate esters, and organoboranes in various cross-coupling reactions, particularly in the Suzuki-Miyaura reaction . These compounds offer several advantages in such transformations:

  • Enhanced stability compared to boronic acids

  • Precise stereochemical control due to the defined E-configuration

  • Controlled reactivity in the presence of transition metal catalysts

  • Potential for high yield and selectivity in coupling reactions

Organometallic Chemistry

The compound serves as an important synthetic precursor in organometallic chemistry, particularly for the preparation of complex molecules containing functionalized alkene moieties . The presence of the methoxy group provides opportunities for further functionalization through various chemical transformations.

GHS ClassificationCategory
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)

Hazard Statements

The compound is associated with the following hazard statements :

CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

Safe handling of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide requires adherence to standard laboratory safety protocols, including:

  • Use of appropriate personal protective equipment (PPE)

  • Working in well-ventilated areas

  • Avoiding generation of dust

  • Storing away from strong oxidizing agents

Comparison with Related Compounds

E/Z Isomerism and Reactivity

The E-configuration of potassium trifluoro[(E)-3-methoxyprop-1-enyl]boranuide distinguishes it from its Z-isomer (potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate). This stereochemical difference can significantly impact reactivity patterns in stereoselective transformations and coupling reactions .

Related Organotrifluoroborates

Several structurally related organotrifluoroborate compounds have been reported in the literature, including:

  • Potassium trifluoro(prop-1-en-2-yl)borate

  • Potassium (E)-3-phenylpropenyl-1-trifluoroborate

  • Potassium trifluoro(3-methoxypropyl)boranuide

These compounds share similar chemical properties but differ in their substitution patterns and potential applications in organic synthesis .

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